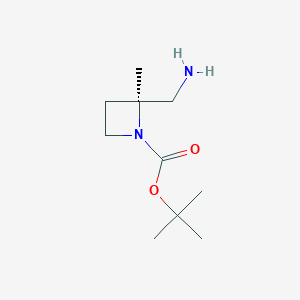

(S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate

Description

(S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate is a chiral azetidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and two substituents at the 2-position: an aminomethyl (-CH2NH2) and a methyl (-CH3) group. Azetidines, four-membered nitrogen-containing heterocycles, are notable for their ring strain, which influences their reactivity and conformational rigidity compared to larger rings like pyrrolidines (five-membered) . The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, enhancing solubility in organic solvents and stability during synthetic processes. The stereochemistry (S-configuration) at the 2-position is critical for applications in asymmetric synthesis and drug development, where enantioselectivity often dictates biological activity.

Properties

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7,11H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWLYCFJANZTK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

Introduction of the Aminomethyl Group: This step often involves nucleophilic substitution reactions where an appropriate aminomethylating agent is introduced.

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted azetidines, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis of (S)-tert-butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate typically involves:

- Formation of the Azetidine Ring : Achieved through cyclization reactions involving amino alcohols and electrophiles.

- Introduction of Functional Groups : The tert-butyl group is introduced using tert-butyl chloroformate or similar reagents under basic conditions.

Medicinal Chemistry

This compound serves as a valuable scaffold for drug development. Its unique structure allows for the design of pharmaceuticals with enhanced efficacy and selectivity against various diseases.

- Case Study : Research indicates that derivatives of this compound can act as inhibitors for specific enzymes, potentially leading to new treatments for bacterial infections by enhancing the effectiveness of existing antibiotics .

Materials Science

The compound's properties are exploited in synthesizing novel materials with desired characteristics such as enhanced stability and reactivity.

- Application Example : It can be utilized in creating polymers that exhibit improved mechanical properties or thermal stability, making it suitable for advanced material applications in various industries.

Biological Studies

This compound can function as a probe to study biological processes, providing insights into molecular mechanisms and pathways.

- Biological Activity : Preliminary studies suggest that this compound may inhibit certain bacterial efflux pumps, thereby increasing the susceptibility of bacteria to antibiotics .

Mechanism of Action

The mechanism by which (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The azetidine ring’s strained structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating receptor functions. The aminomethyl group can form hydrogen bonds and electrostatic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and substituents of the target compound with related molecules from diverse sources:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Type |

|---|---|---|---|---|---|

| (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate (Target) | Not Available | C11H20N2O2 | 212.29 | Aminomethyl, Methyl | Azetidine |

| tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 1174020-49-5 | C11H18FNO3 | 231.27 | Fluoro, Hydroxymethyl | Pyrrolidine |

| (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate | 228868-28-8 | C10H16N2O2 | 196.25 | Cyanomethyl | Azetidine |

| tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 869481-93-6 | C9H16FNO3 | 205.23 | Fluoro, Hydroxyl | Pyrrolidine |

| tert-Butyl trans-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 1033245-12-3 | C9H16FNO3 | 205.23 | Fluoro, Hydroxyl | Pyrrolidine |

| (S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | Not Available | C12H22N2O2 | 226.32 | Methylaminomethyl | Pyrrolidine |

Key Comparisons

Azetidine vs. Pyrrolidine Scaffolds

- Ring Strain : Azetidines (four-membered) exhibit higher ring strain than pyrrolidines, leading to increased reactivity in ring-opening or functionalization reactions. This strain can enhance binding affinity in drug targets but may reduce stability .

- Conformational Flexibility : Pyrrolidines offer greater flexibility, making them more adaptable to biological binding pockets. Azetidines’ rigidity can improve selectivity in medicinal chemistry applications.

Substituent Effects

- Aminomethyl (-CH2NH2): The target compound’s aminomethyl group provides a primary amine, enabling hydrogen bonding and protonation at physiological pH. This contrasts with the cyanomethyl (-CH2CN) group in the related azetidine derivative (CAS 228868-28-8), where the electron-withdrawing cyano group reduces basicity and alters solubility .

- Fluoro and Hydroxyl Groups : Fluorinated pyrrolidines (e.g., CAS 869481-93-6) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity. Hydroxyl groups (e.g., in CAS 1174020-49-5) introduce hydrogen-bonding capacity but may require protection during synthesis .

Stereochemical Considerations

- The (S)-configuration in the target compound and related azetidines (e.g., CAS 228868-28-8) is crucial for enantioselective interactions. In contrast, fluorinated pyrrolidines (e.g., CAS 1033245-12-3) often adopt trans configurations to minimize steric clash between substituents .

Biological Activity

(S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate, a compound with the chemical formula and CAS number 91100-24-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The specific stereochemistry at the second carbon atom contributes to its biological activity. The tert-butyl group is significant for enhancing lipophilicity, which can influence the compound's pharmacokinetics.

Synthesis

Recent studies have focused on synthesizing derivatives of azetidine to explore their biological activities. For instance, a study highlighted the synthesis of various azetidine-based scaffolds, including this compound, through methods such as aza-Michael addition reactions and high-throughput screening techniques . These approaches allow for the rapid generation of diverse compounds for biological evaluation.

Anticancer Properties

Research indicates that azetidine derivatives exhibit promising anticancer activities. A notable study investigated the inhibition of TACC3 (Transforming Acidic Coiled-Coil 3), a protein implicated in cancer progression. The azetidine scaffold was shown to effectively inhibit TACC3, suggesting potential applications in cancer therapy .

CNS Activity

Another area of interest is the central nervous system (CNS) activity of azetidine derivatives. A collection of azetidine-based compounds was profiled for their ability to penetrate the blood-brain barrier and exhibit neuroactivity. Such compounds are being explored as lead candidates for treating CNS disorders .

Case Studies and Research Findings

- Inhibition of TACC3 : In vitro studies demonstrated that this compound significantly reduced TACC3 activity in cancer cell lines, leading to decreased proliferation rates. The mechanism involves disruption of microtubule dynamics, which is crucial for cell division .

- Neuroactivity Assessment : A series of azetidine derivatives were tested for neuroactivity using rodent models. The results indicated that certain modifications to the azetidine ring enhanced binding affinity to neurotransmitter receptors, suggesting potential therapeutic effects in neurological conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O |

| CAS Number | 91100-24-2 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Biological Targets | TACC3, CNS receptors |

Q & A

What synthetic strategies are effective for introducing the Boc group in (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate synthesis?

Basic

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine, TEA) in anhydrous dichloromethane (DCM). For azetidine derivatives, regioselective protection requires activating the secondary amine with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to minimize side reactions. Post-protection, aminomethylation can proceed via reductive amination or nucleophilic substitution. Final deprotection uses trifluoroacetic acid (TFA) to cleave the Boc group selectively .

How is the stereochemical integrity of the (S)-configuration validated during synthesis?

Basic

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under normal-phase conditions resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography. The SHELX software suite refines crystallographic data, leveraging anomalous dispersion effects to assign the (S)-configuration unambiguously .

What challenges arise in NMR characterization of the azetidine ring, and how are they resolved?

Advanced

The azetidine ring’s high ring strain restricts conformational mobility, causing complex splitting in NMR spectra. Variable-temperature NMR (298–343 K) reduces signal splitting by averaging diastereotopic protons. 2D techniques (COSY, NOESY) map through-space interactions, while -DEPT distinguishes methylene environments. For ambiguous signals, isotopic labeling (-azetidine) simplifies assignments .

How can coupling efficiency be optimized when using this compound in peptide mimetics?

Advanced

Activate the carboxylate with EDC/N-hydroxysuccinimide (NHS) in DCM at 20°C for 2 hours. Use a 1.2:1 molar ratio of amine nucleophile to activated ester. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:1) and purify via silica chromatography (gradient: 10–50% ethyl acetate in hexane). For sterically hindered amines, switch to HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for improved yields .

How are contradictions in biological activity data resolved for kinase inhibitors derived from this compound?

Advanced

Perform competitive binding assays with -labeled ATP to measure IC values. Validate target engagement via surface plasmon resonance (SPR) to determine binding kinetics (, ). Molecular docking (AutoDock Vina) models interactions between the azetidine moiety and kinase ATP pockets, correlating computed binding energies () with experimental inhibition .

What storage conditions prevent Boc group cleavage or azetidine ring degradation?

Basic

Store the compound desiccated at -20°C under argon. For aqueous solutions, buffer at pH 4–5 with 0.1% TFA to stabilize the Boc group. Monitor stability via monthly HPLC (C18 column, 0.1% TFA/acetonitrile gradient). Lyophilization is contraindicated due to potential ring-opening under vacuum .

How is epimerization minimized during Boc deprotection?

Advanced

Use TFA/DCM (1:4 v/v) at 0°C for ≤30 minutes to limit acid exposure. Quench with cold diethyl ether to precipitate the product. For acid-sensitive substrates, employ HCl/dioxane (4 M) at -10°C. Post-deprotection, immediately neutralize with aqueous NaHCO to prevent racemization .

Which analytical methods ensure >98% purity for in vivo studies?

Basic

Reverse-phase HPLC (C18, 0.1% formic acid/MeCN gradient) confirms purity. High-resolution ESI-MS () validates molecular mass. Elemental analysis (C, H, N within ±0.4% of theoretical) ensures stoichiometric integrity. For trace metal analysis, ICP-MS detects residuals below 10 ppm .

How does the azetidine ring’s strain influence reactivity compared to pyrrolidine analogs?

Advanced

The azetidine ring’s 90° C-N-C angle increases nucleophilicity at the aminomethyl group, accelerating alkylation but risking ring-opening under strong bases. Computational studies (DFT, B3LYP/6-31G*) show a 15–20 kJ/mol higher strain energy than pyrrolidine, necessitating milder reaction conditions (e.g., <40°C for SN2 reactions) .

What strategies validate synthetic intermediates during multi-step synthesis?

Advanced

Use LC-MS to track intermediates in real-time (ESI+, scan range 100–800 m/z). For stereochemical validation, compare optical rotation () with literature values. X-ray structures of key intermediates (e.g., Boc-protected azetidine) resolve ambiguities in regiochemistry. For scale-up, in situ IR monitors carbonyl (1700–1750 cm) and amine (3300–3500 cm) bands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.